

Spectroscopic comparison of 4-Oxopentanal and its derivatives

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Compound of Interest

Compound Name: 4-Oxopentanal

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A Comprehensive Spectroscopic Comparison of 4-Oxopentanal and Its Derivatives

This guide provides a detailed spectroscopic comparison of **4-oxopentanal** and its key derivatives, 4-oxopentanoic acid (levulinic acid) and ethyl 4-oxopentanoate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting objective performance comparisons supported by experimental data.

Introduction

4-Oxopentanal, a bifunctional molecule containing both an aldehyde and a ketone group, and its derivatives are important compounds in various chemical and biological studies. Their spectroscopic characterization is fundamental to understanding their structure, reactivity, and potential applications. This guide focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate and characterize these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-oxopentanal**, 4-oxopentanoic acid, and ethyl 4-oxopentanoate, allowing for a direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data

Compound Name	Functional Group	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4-Oxopentanal	Aldehyde	~9.8	t	1H	CHO
Ketone	2.2	s	3H	CH ₃ CO	
Methylene	2.8	t	2H	COCH ₂	
Methylene	2.6	dt	2H	CH ₂ CHO	
4-Oxopentanoic Acid	Carboxylic Acid	~11.5	br s	1H	COOH
Ketone	2.19	s	3H	CH ₃ CO	
Methylene	2.78	t	2H	COCH ₂	
Methylene	2.56	t	2H	CH ₂ COOH	
Ethyl 4-Oxopentanoate	Ester	4.12	q	2H	OCH ₂ CH ₃
Ester	1.25	t	3H	OCH ₂ CH ₃	
Ketone	2.19	s	3H	CH ₃ CO	
Methylene	2.76	t	2H	COCH ₂	
Methylene	2.55	t	2H	CH ₂ COOEt	

Note: ¹H NMR data for **4-Oxopentanal** is estimated based on typical chemical shifts for aldehydes and ketones.

Table 2: ¹³C NMR Spectroscopic Data

Compound Name	C1 (Carbonyl)	C2	C3	C4 (Carbonyl)	C5	Other Carbons
4-Oxopentanal[1]	~202 (CHO)	~42	~28	~208 (C=O)	~30	
4-Oxopentanoic Acid	177.8 (COOH)	33.7	27.8	206.6 (C=O)	29.7	
Ethyl 4-Oxopentanoate[2]	172.8 (COO)	33.8	27.9	206.5 (C=O)	29.8	60.4 (OCH ₂), 14.1 (CH ₃)

Table 3: IR Spectroscopic Data

Compound Name	C=O Stretch (Aldehyde/Acid/Ester) (cm ⁻¹)	C=O Stretch (Ketone) (cm ⁻¹)	Other Key Absorptions (cm ⁻¹)
4-Oxopentanal[1]	~1725	~1715	~2720 (Aldehyde C-H stretch)
4-Oxopentanoic Acid	~1710 (broad)	~1717	2500-3300 (O-H stretch)
Ethyl 4-Oxopentanoate	~1735	~1718	1180 (C-O stretch)

Table 4: Mass Spectrometry Data

Compound Name	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z
4-Oxopentanal[1]	100	85, 57, 43
4-Oxopentanoic Acid	116	99, 73, 58, 43
Ethyl 4-Oxopentanoate[2]	144	116, 99, 74, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-25 mg of the solid sample (or use an equivalent amount of a liquid sample) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , Acetone- d_6) in a small vial.^{[3][4]}
- Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
- Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.^[4]
- Cap the NMR tube securely.

^1H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) with 0.03% TMS as an internal standard.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay: 1.0 seconds.
 - Acquisition Time: Approximately 4 seconds.
 - Spectral Width: -2 to 12 ppm.
- Processing:

- Apply a line broadening factor of 0.3 Hz.
- Manually phase the spectrum and correct the baseline.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate all signals.

¹³C NMR Spectroscopy:

- Instrument: A 100 MHz (or higher) NMR spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Relaxation Delay: 2.0 seconds.
 - Acquisition Time: Approximately 1-2 seconds.
 - Spectral Width: 0 to 220 ppm.
- Processing:
 - Apply a line broadening factor of 1.0 Hz.
 - Manually phase the spectrum and correct the baseline.
 - Calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Instrument Setup:

- Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.^[5]
- Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis:
 - Liquids: Place a small drop of the liquid sample directly onto the ATR crystal surface to ensure full coverage.^{[6][7]}
 - Solids: Place a small amount of the solid sample on the crystal and apply pressure using the instrument's clamp to ensure good contact.^{[6][7]}
- Data Acquisition:
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing:
 - The collected data is automatically ratioed against the background spectrum to produce the final infrared spectrum.
 - If comparing with transmission spectra, an ATR correction may be applied using the spectrometer's software.^[5]

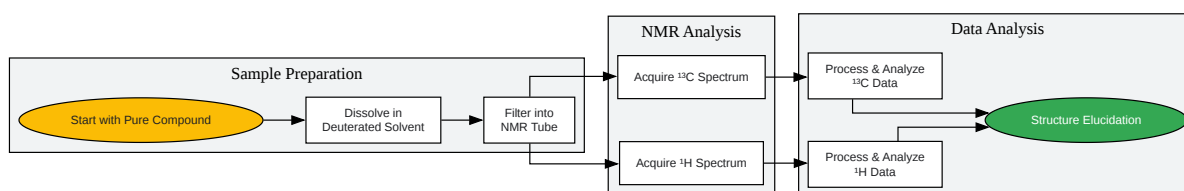
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for less volatile samples.
- Ionization:
 - The sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV.^{[8][9]}
- Mass Analysis:

- The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier detector records the abundance of each ion.
- Data Representation:
 - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

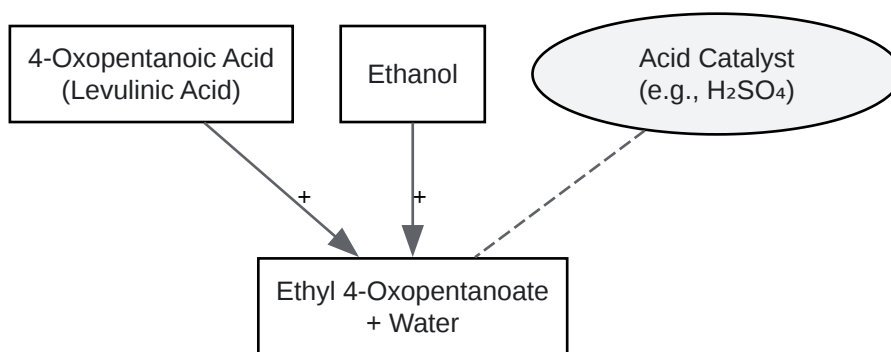
Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of **4-oxopentanal** and its derivatives.



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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Synthesis of Ethyl 4-Oxopentanoate.

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